molecular formula C11H22N2O3 B578334 (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol CAS No. 1212138-02-7

(3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol

Cat. No.: B578334
CAS No.: 1212138-02-7
M. Wt: 230.308
InChI Key: NSHBKHBPLDXYPG-SECBINFHSA-N
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Description

(3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol: is a chiral compound that features a pyrrolidine ring with a hydroxyl group at the third position and a Boc-protected aminoethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced at the third position of the pyrrolidine ring through a hydroxylation reaction, which can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Automation: Automated systems are employed for reaction monitoring and control.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc-protected amino group can undergo substitution reactions with electrophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with active sites of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2-Aminoethyl)-3-pyrrolidinol: Lacks the Boc protection, making it more reactive.

    (3S)-1-(2-Boc-aminoethyl)-3-pyrrolidinol: The stereochemistry at the third position is different, which can affect its reactivity and interaction with biological targets.

    (3R)-1-(2-Boc-aminoethyl)-4-pyrrolidinol: The hydroxyl group is at the fourth position, altering its chemical properties.

Uniqueness

(3R)-1-(2-Boc-aminoethyl)-3-pyrrolidinol is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-[2-[(3R)-3-hydroxypyrrolidin-1-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-5-7-13-6-4-9(14)8-13/h9,14H,4-8H2,1-3H3,(H,12,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHBKHBPLDXYPG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCN1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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